molecular formula C17H19NO5 B6506631 methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate CAS No. 1421507-06-3

methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate

Cat. No. B6506631
CAS RN: 1421507-06-3
M. Wt: 317.34 g/mol
InChI Key: KIELOWZAPOTOOW-UHFFFAOYSA-N
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Description

“Methyl 4-{(furan-3-yl)methylcarbamoyl}benzoate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carbamoyl group (NHCOO-) and a benzoate ester (C6H5COO-) which are common functional groups in organic chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring is susceptible to electrophilic aromatic substitution due to the electron-rich oxygen atom. The carbamoyl group could undergo reactions like hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in different solvents, and reactivity with various reagents .

Scientific Research Applications

Methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate has been used in a variety of scientific research applications, including drug delivery systems, cancer treatments, and gene therapy. In drug delivery systems, this compound has been found to be an effective carrier for both hydrophilic and hydrophobic drugs, as well as proteins and peptides. In cancer treatments, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for further research. In gene therapy, this compound has been found to be an effective vector for delivering gene therapy agents to target cells.

Mechanism of Action

The mechanism of action of methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate is not yet fully understood. However, it is thought to be related to its ability to form complexes with other molecules, which can then be used to transport drugs or other molecules to target cells. Additionally, this compound has been found to interact with cell membranes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and increase the solubility of drugs. Additionally, this compound has been found to be an effective vector for gene therapy agents, and can be used to deliver drugs to target cells.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate has several advantages for lab experiments, including its low toxicity, high solubility, and ability to form complexes with other molecules. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. The main limitation of this compound is its lack of specificity, as it can interact with a variety of molecules. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict how it will interact with different molecules.

Future Directions

There are several potential future directions for research involving methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its potential applications in drug delivery and gene therapy. Additionally, further research could be done to explore the potential for this compound to be used as an anti-cancer agent. Additionally, further research could be done to explore the potential for this compound to be used in combination with other compounds to create novel drug delivery systems or cancer treatments. Finally, further research could be done to explore the potential of this compound to be used in other applications, such as tissue engineering and regenerative medicine.

Synthesis Methods

Methyl 4-{[(furan-3-yl)methyl](2-methoxyethyl)carbamoyl}benzoate can be synthesized in a two-step process. The first step involves the reaction of furan-3-ylmethylcarbamic acid with 2-methoxyethyl bromide to form the ester, methyl 4-{[(furan-3-yl)methyl]carbamoyl}benzoate. This reaction is conducted in anhydrous acetonitrile at room temperature. The second step involves the reaction of the ester with sodium hydroxide to form the desired product, this compound. This reaction is conducted in anhydrous methanol at room temperature.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with it to minimize risk .

properties

IUPAC Name

methyl 4-[furan-3-ylmethyl(2-methoxyethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-10-8-18(11-13-7-9-23-12-13)16(19)14-3-5-15(6-4-14)17(20)22-2/h3-7,9,12H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELOWZAPOTOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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